2-Benzyl-5-ethenyl-2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-5-ethenyl-2H-tetrazole is a synthetic organic compound belonging to the tetrazole family Tetrazoles are characterized by a five-membered ring structure containing four nitrogen atoms and one carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-ethenyl-2H-tetrazole typically involves the reaction of benzyl halides with sodium azide, followed by cyclization to form the tetrazole ring. One common method includes the use of benzyl chloride and sodium azide in the presence of a solvent such as dimethylformamide (DMF) under reflux conditions. The reaction proceeds through nucleophilic substitution, leading to the formation of the tetrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyl-5-ethenyl-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl and ethenyl groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of various substituted tetrazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-5-ethenyl-2H-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate and its role in drug design.
Wirkmechanismus
The mechanism of action of 2-Benzyl-5-ethenyl-2H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to mimic the behavior of carboxyl-containing compounds. This property enhances its ability to interact with enzymes and receptors, leading to various biological effects . The electron-donating and electron-withdrawing properties of the tetrazole ring contribute to its stability and reactivity in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Substituted Tetrazoles: Compounds such as 5-phenyl-1H-tetrazole and 5-methyl-1H-tetrazole share similar structural features but differ in their substituents.
Tetrazole Derivatives: Other derivatives like 2-methyl-5-ethenyl-2H-tetrazole and 2-phenyl-5-ethenyl-2H-tetrazole.
Uniqueness
2-Benzyl-5-ethenyl-2H-tetrazole is unique due to its specific benzyl and ethenyl substituents, which impart distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
142142-75-4 |
---|---|
Molekularformel |
C10H10N4 |
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
2-benzyl-5-ethenyltetrazole |
InChI |
InChI=1S/C10H10N4/c1-2-10-11-13-14(12-10)8-9-6-4-3-5-7-9/h2-7H,1,8H2 |
InChI-Schlüssel |
OCQNQZKXFDBWQA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=NN(N=N1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.